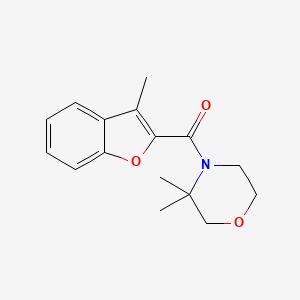
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone, also known as DMFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMFE is a ketone derivative that belongs to the class of arylalkyl ketones.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone is not fully understood, but it is believed to act on multiple targets in the body. 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been found to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, enhance cognitive function, and modulate mood. 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has several advantages for lab experiments, including its ease of synthesis and low toxicity. It also has a relatively long half-life, which allows for sustained effects. However, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone research. One area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone and its potential effects on other targets in the body.
Synthesis Methods
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone can be synthesized using various methods, including the reaction of 2-fluoroacetophenone with 3,3-dimethylmorpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-fluoroacetophenone with 3,3-dimethylmorpholine N-oxide in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to enhance the efficacy of chemotherapy drugs. In neurology, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to have anxiolytic and antidepressant effects.
properties
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2)10-18-8-7-16(14)13(17)9-11-5-3-4-6-12(11)15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKCNHOZURFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)

![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)



![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)